2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate
Overview
Description
2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate is a chemical compound with the molecular formula C8H7ClO3S•H2O . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a chloro group, a methylsulfonyl group, and an aldehyde group attached to a benzene ring, along with a hydrate molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate typically involves the chlorination of 4-(methylsulfonyl)benzaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the 2-position of the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process would include the chlorination step followed by purification techniques such as recrystallization or chromatography to obtain the final product in its hydrated form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-4-(methylsulfonyl)benzoic acid.
Reduction: 2-Chloro-4-(methylsulfonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. The chloro and methylsulfonyl groups contribute to the compound’s reactivity and specificity in these interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methylsulfonyl)aniline: Similar structure but with an amino group instead of an aldehyde group.
2-Chloro-4-(methylsulfonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Chloro-4-(methylsulfonyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate is unique due to the presence of the aldehyde group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-chloro-4-methylsulfonylbenzaldehyde;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S.H2O/c1-13(11,12)7-3-2-6(5-10)8(9)4-7;/h2-5H,1H3;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOMSQSGICPTDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C=O)Cl.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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